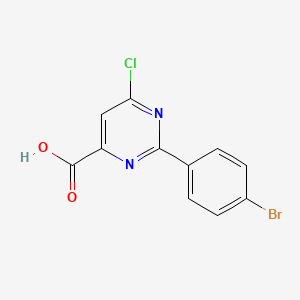![molecular formula C15H15ClO B13861676 (R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol](/img/structure/B13861676.png)
(R)-1-([1,1'-Biphenyl]-4-yl)-3-chloropropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral compound with a biphenyl group attached to a chloropropanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the reaction of 4-bromobiphenyl with ®-propylene oxide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the propylene oxide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products
Oxidation: Formation of biphenyl-4-carboxaldehyde or biphenyl-4-carboxylic acid.
Reduction: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-propanol.
Substitution: Formation of ®-1-([1,1’-Biphenyl]-4-yl)-3-aminopropan-2-ol or ®-1-([1,1’-Biphenyl]-4-yl)-3-thiopropan-2-ol.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of protein-ligand interactions. Its biphenyl group provides a hydrophobic surface that can interact with various biological targets, making it useful in drug discovery and development.
Medicine
In medicine, ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol has potential applications as a precursor for the synthesis of therapeutic agents. Its chiral nature is particularly important in the development of drugs that require specific enantiomeric forms for efficacy and safety.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and liquid crystals. Its biphenyl group imparts rigidity and stability to the materials, enhancing their performance in various applications.
Wirkmechanismus
The mechanism of action of ®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the chloropropanol moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol
- 4-([1,1’-Biphenyl]-4-yl)-2-chlorobutan-1-ol
- 1-([1,1’-Biphenyl]-4-yl)-3-chloropropane
Uniqueness
®-1-([1,1’-Biphenyl]-4-yl)-3-chloropropan-2-ol is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer or other similar compounds. The presence of the biphenyl group also provides distinct chemical properties, such as increased hydrophobicity and rigidity, which can influence its interactions with molecular targets.
Eigenschaften
Molekularformel |
C15H15ClO |
|---|---|
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
(2R)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m1/s1 |
InChI-Schlüssel |
SFHXNWGGDWFBBR-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@H](CCl)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)

![[4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
![2-[(4-carboxyanilino)methyl]-1-methylbenzimidazole-5-carboxylic acid](/img/structure/B13861605.png)
![(2S,3R,4S,5R)-2-[3-hydroxy-5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]phenoxy]oxane-3,4,5-triol](/img/structure/B13861613.png)
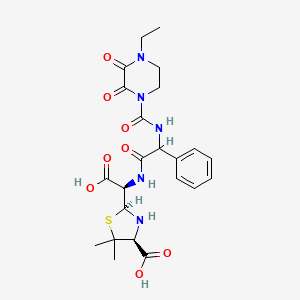
![N-[2-(5-hydroxy-4-prop-2-enyl-2,3-dihydro-1H-indol-3-yl)ethyl]butanamide](/img/structure/B13861621.png)
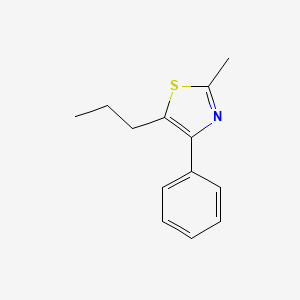
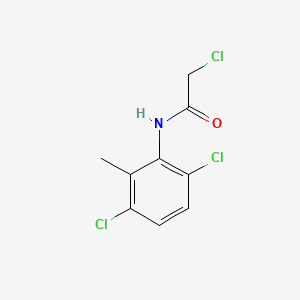
![Methyl 3-{[(5-chloro-2-thienyl)-carbonyl]amino}pyridine-2-carboxylate](/img/structure/B13861648.png)
![[C(E)]-N-[(6-Chloro-3-pyridinyl)methyl]-N'-nitro-guanidine](/img/structure/B13861653.png)
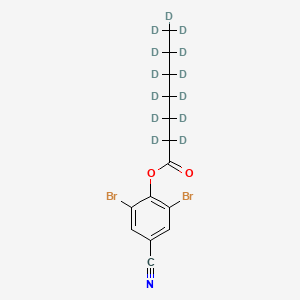
![[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B13861668.png)
